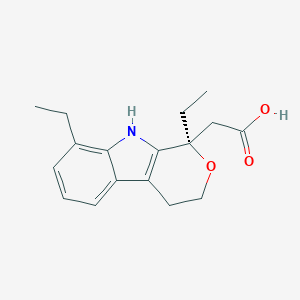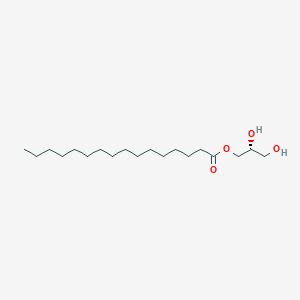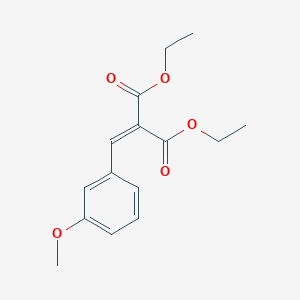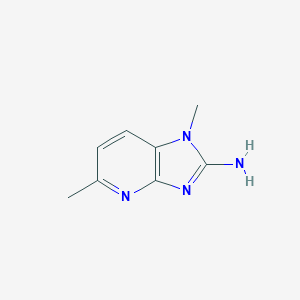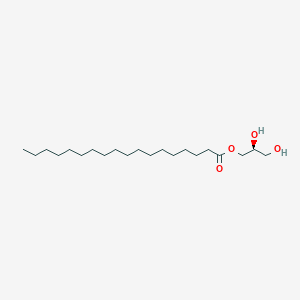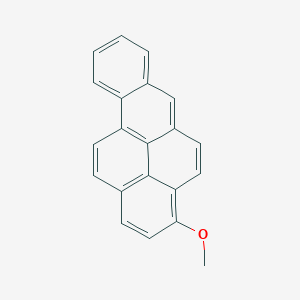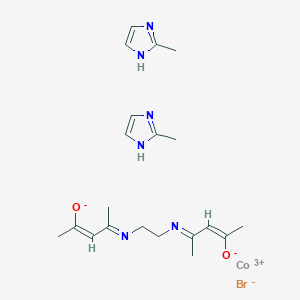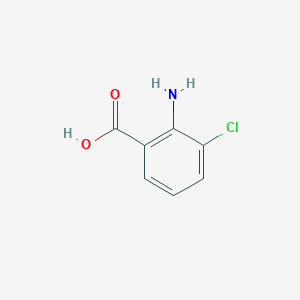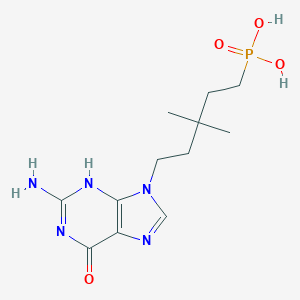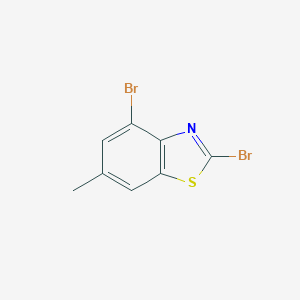
2,4-Dibromo-6-methylbenzothiazole
Descripción general
Descripción
2,4-Dibromo-6-methylbenzothiazole (DBMB) is a chemical compound that belongs to the family of benzothiazoles. It is a synthetic compound that is widely used in scientific research applications. The compound is used as a reagent in organic synthesis, and it has been found to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-methylbenzothiazole is not fully understood. It has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphatases. It has also been found to interact with DNA and RNA, although the significance of this interaction is not clear.
Efectos Bioquímicos Y Fisiológicos
2,4-Dibromo-6-methylbenzothiazole has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has also been found to have anti-inflammatory and antioxidant properties. 2,4-Dibromo-6-methylbenzothiazole has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-Dibromo-6-methylbenzothiazole in lab experiments is its wide range of biological activities. It has been found to have a variety of effects on cells and tissues, making it a useful tool for studying biological processes. However, one limitation of using 2,4-Dibromo-6-methylbenzothiazole is its potential toxicity. It has been shown to be toxic to certain cell types, and its effects on animals and humans are not fully understood.
Direcciones Futuras
There are several future directions for research on 2,4-Dibromo-6-methylbenzothiazole. One area of interest is the development of 2,4-Dibromo-6-methylbenzothiazole derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of 2,4-Dibromo-6-methylbenzothiazole as a potential drug target for the treatment of cancer and other diseases. Finally, the use of 2,4-Dibromo-6-methylbenzothiazole as a probe to study the structure and function of proteins is an area of ongoing research.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-methylbenzothiazole has been found to have a wide range of biological activities. It has been used as a reagent in organic synthesis, and it has also been used as a probe to study the structure and function of proteins. 2,4-Dibromo-6-methylbenzothiazole has been found to inhibit the activity of certain enzymes, and it has been investigated as a potential drug target for the treatment of cancer and other diseases.
Propiedades
Número CAS |
155596-87-5 |
|---|---|
Nombre del producto |
2,4-Dibromo-6-methylbenzothiazole |
Fórmula molecular |
C8H5Br2NS |
Peso molecular |
307.01 g/mol |
Nombre IUPAC |
2,4-dibromo-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Br2NS/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3 |
Clave InChI |
SJTCFJOBMFPSAW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)Br)N=C(S2)Br |
SMILES canónico |
CC1=CC2=C(C(=C1)Br)N=C(S2)Br |
Sinónimos |
2,4-DIBROMO-6-METHYLBENZOTHIAZOLE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

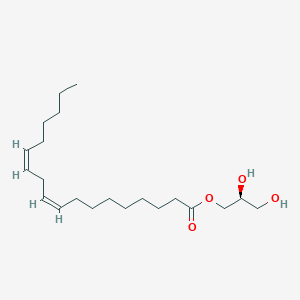
![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)
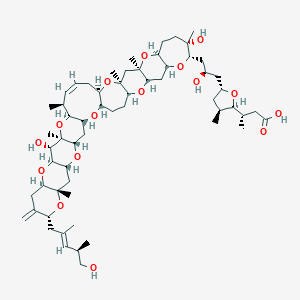
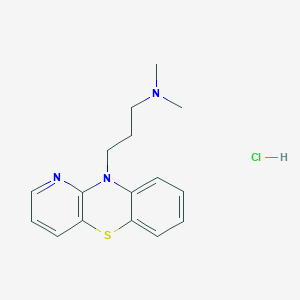
![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)
